molecular formula C11H14N2OS2 B2621451 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 744242-00-0

6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2621451
CAS RN: 744242-00-0
M. Wt: 254.37
InChI Key: IRBBKEOKJPLMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound exhibits various biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent anti-inflammatory, anticancer, and antiviral activities. The compound can be used to study the mechanisms of these activities and develop new drugs based on its structure. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer. Moreover, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective drugs with fewer side effects.
In conclusion, 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a promising compound with various biological activities, including anti-inflammatory, anticancer, and antiviral properties. The compound inhibits various enzymes and signaling pathways, leading to its diverse effects. The use of this compound in lab experiments has advantages and limitations, and there are several future directions for its research.

Synthesis Methods

The synthesis of 6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one with ethyl iodide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified using column chromatography or recrystallization methods.

Scientific Research Applications

6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also shows anticancer activity by inducing apoptosis in cancer cells. Additionally, the compound has antiviral activity against certain viruses, such as Zika virus and dengue virus.

properties

IUPAC Name

6-ethyl-3-propyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-3-5-13-10(14)8-6-7(4-2)16-9(8)12-11(13)15/h6H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBBKEOKJPLMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(NC1=S)SC(=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-2-mercapto-3-propylthieno[2,3-d]pyrimidin-4(3H)-one

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